molecular formula C15H18N4O3S2 B1241279 1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea

1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea

Cat. No. B1241279
M. Wt: 366.5 g/mol
InChI Key: CKXMFNMWIIFQLD-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furanyl)methylideneamino]thiourea is a sulfonamide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Characteristics : The compound can be synthesized using different methods. For example, a related compound was synthesized by the reaction of 1-methyl-1-phenyl hydrazine and 4-tolyl isothiocyanate and characterized by spectroscopy and X-ray crystallography (Yeo & Tiekink, 2019).

Mechanistic Studies and Reaction Pathways

  • Mechanistic Insights into Chemical Reactions : Studies on the acid-catalyzed reaction of thiourea with certain compounds provide insights into the mechanism of reaction, intermediates involved, and the formation of various products (Broan & Butler, 1992).

Reactions and Derivatives

  • Formation of Derivatives and Substituted Compounds : Reactions of related compounds with thiourea result in the creation of various substituted derivatives. UV and IR spectra of these derivatives have been studied for their potential applications (Saldabol & Krylova, 1969).

Catalytic Applications

  • Catalytic Applications in Asymmetric Reactions : Certain thiourea-modified compounds are used as catalysts in enantioselective reactions. They play crucial roles in asymmetric induction, showcasing the versatility of thiourea derivatives in catalysis (Sato et al., 2021).

Molecular Transformations

  • Molecular Transformations and Ring Structure Studies : Research on molecular transformations of thiourea derivatives, such as proton-induced ring transformations, provides valuable insights into the structural dynamics of these compounds (Yamamoto et al., 1984).

Applications in Pest Control

  • Use in Pest Control : Some thiourea derivatives, such as diafenthiuron, have applications in pest control, indicating the potential utility of similar compounds in agriculture and related fields (Jeon et al., 2014).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Thiourea derivatives have been studied for their antimicrobial properties, offering potential applications in the development of new antibacterial and antifungal agents (Abbas et al., 2013).

properties

Product Name

1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[3-(dimethylsulfamoyl)phenyl]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C15H18N4O3S2/c1-11-7-8-13(22-11)10-16-18-15(23)17-12-5-4-6-14(9-12)24(20,21)19(2)3/h4-10H,1-3H3,(H2,17,18,23)/b16-10+

InChI Key

CKXMFNMWIIFQLD-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N(C)C

Canonical SMILES

CC1=CC=C(O1)C=NNC(=S)NC2=CC(=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea

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